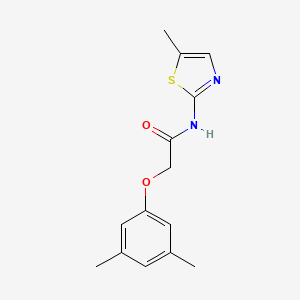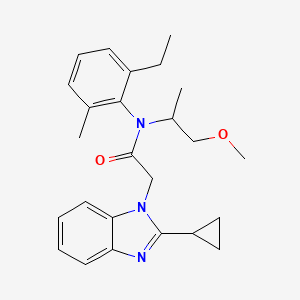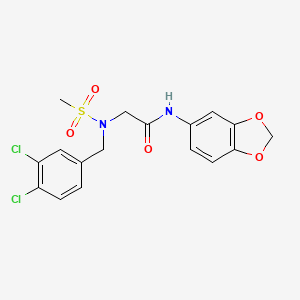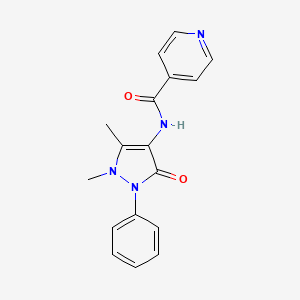![molecular formula C20H20N6O2S B11124316 2-[(4-methoxybenzyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-4-carboxamide](/img/structure/B11124316.png)
2-[(4-methoxybenzyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methoxybenzyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a combination of several functional groups, including a methoxybenzyl group, a triazolo-pyridine moiety, and a thiazole carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxybenzyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolo-Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.
Introduction of Thiazole Moiety: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Methoxybenzylamine: The final step involves the coupling of the synthesized triazolo-pyridine-thiazole intermediate with 4-methoxybenzylamine under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, potentially leading to amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and various nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while substitution reactions can introduce various functional groups onto the aromatic rings or thiazole moiety.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, such as signal transduction, protein-protein interactions, and cellular metabolism.
Pharmacology: The compound may exhibit pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer properties, making it valuable for preclinical studies.
Industrial Applications: Its chemical properties may be exploited in the development of new materials, catalysts, or chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(4-methoxybenzyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Investigated for DNA intercalation activities as anticancer agents.
Uniqueness
2-[(4-methoxybenzyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N6O2S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H20N6O2S/c1-28-15-7-5-14(6-8-15)12-22-20-23-16(13-29-20)19(27)21-10-9-18-25-24-17-4-2-3-11-26(17)18/h2-8,11,13H,9-10,12H2,1H3,(H,21,27)(H,22,23) |
InChI Key |
MGGBXSYKGJGDOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-benzylidene-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11124238.png)
![N-(3-Chloro-4-fluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11124243.png)





![N-(2-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11124293.png)
![1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide](/img/structure/B11124301.png)
![7-Fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124310.png)
![1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11124318.png)

![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11124326.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11124338.png)
